2-Thiazolamine, N-methyl-4-(4-nitrophenyl)-
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Overview
Description
2-Thiazolamine, N-methyl-4-(4-nitrophenyl)- is a heterocyclic organic compound that features a thiazole ring. Thiazoles are known for their diverse biological activities and are found in various potent biologically active compounds . This particular compound has a molecular formula of C10H9N3O2S and a molecular weight of 235.26 g/mol.
Preparation Methods
The synthesis of 2-Thiazolamine, N-methyl-4-(4-nitrophenyl)- typically involves the reaction of appropriate thiazole derivatives with methylating agents and nitro-substituted aromatic compounds. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reaction . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
2-Thiazolamine, N-methyl-4-(4-nitrophenyl)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 position.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various oxidizing agents. Major products formed from these reactions include sulfoxides, sulfones, and amino derivatives .
Scientific Research Applications
2-Thiazolamine, N-methyl-4-(4-nitrophenyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.
Biology: This compound is studied for its potential antimicrobial and anticancer properties.
Industry: It is used in the production of dyes, biocides, and fungicides.
Mechanism of Action
The mechanism of action of 2-Thiazolamine, N-methyl-4-(4-nitrophenyl)- involves its interaction with various molecular targets. In antimicrobial applications, it may inhibit the biosynthesis of bacterial lipids or interfere with other essential bacterial processes . In anticancer applications, it may induce apoptosis or inhibit cell proliferation by interacting with specific cellular pathways .
Comparison with Similar Compounds
Similar compounds to 2-Thiazolamine, N-methyl-4-(4-nitrophenyl)- include:
2-Amino-4-(4-nitrophenyl)thiazole: This compound has similar structural features but lacks the N-methyl group.
2-Thiazolamine, 4-methyl-: This compound has a methyl group at the 4-position but lacks the nitrophenyl group.
Properties
IUPAC Name |
N-methyl-4-(4-nitrophenyl)-1,3-thiazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2S/c1-11-10-12-9(6-16-10)7-2-4-8(5-3-7)13(14)15/h2-6H,1H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXAVFNKEMFPELQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=CS1)C2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60340010 |
Source
|
Record name | 2-Thiazolamine, N-methyl-4-(4-nitrophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60340010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91260-88-7 |
Source
|
Record name | 2-Thiazolamine, N-methyl-4-(4-nitrophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60340010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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